molecular formula C9H8FNO B3345321 5-Fluoro-3-methyl-1,3-dihydro-indol-2-one CAS No. 1035805-54-9

5-Fluoro-3-methyl-1,3-dihydro-indol-2-one

Cat. No.: B3345321
CAS No.: 1035805-54-9
M. Wt: 165.16 g/mol
InChI Key: CCNOCDCDYUDYCD-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-fluoro-3-methyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNOCDCDYUDYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-3-methyl-1,3-dihydro-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H8FN
  • CAS Number : 1035805-54-9

The compound features a fluorine atom at the 5-position and a methyl group at the 3-position of the indole ring, which contributes to its unique biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been tested against various cancer cell lines with promising results:

Cell Line IC50 (µM) Activity
MDA-MB-231 (Breast)1.47High cytotoxicity
HCT116 (Colon)2.50Moderate cytotoxicity
A549 (Lung)3.00Moderate cytotoxicity

These results suggest that the compound may be effective in treating multiple types of cancer due to its ability to induce apoptosis and inhibit cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

This antimicrobial activity suggests potential applications in treating bacterial infections.

Case Studies

  • Study on Anticancer Activity : A study involving the NCI-60 human cancer cell line panel demonstrated that this compound exhibited broad-spectrum activity against various cancer types. The compound was found to have a particularly potent effect on breast cancer cell lines, with an IC50 value indicating high efficacy in inducing cell death through apoptosis mechanisms .
  • Antimicrobial Efficacy : In a separate investigation, the compound was tested against common bacterial pathogens. Results indicated that it effectively inhibited bacterial growth at concentrations comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-3-methyl-1,3-dihydro-indol-2-one
Reactant of Route 2
5-Fluoro-3-methyl-1,3-dihydro-indol-2-one

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